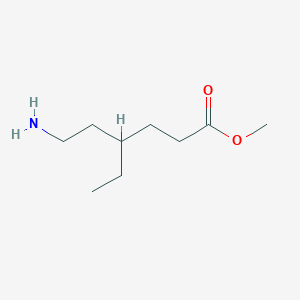

Methyl 6-amino-4-ethylhexanoate

Description

Methyl 6-amino-4-ethylhexanoate is a methyl ester derivative of 6-amino-4-ethylhexanoic acid, characterized by an amino group (-NH₂) at the 6th carbon and an ethyl substituent (-CH₂CH₃) at the 4th carbon of the hexanoate backbone. This structure confers unique physicochemical properties, such as enhanced polarity due to the amino group and steric effects from the ethyl branch.

Properties

Molecular Formula |

C9H19NO2 |

|---|---|

Molecular Weight |

173.25 g/mol |

IUPAC Name |

methyl 6-amino-4-ethylhexanoate |

InChI |

InChI=1S/C9H19NO2/c1-3-8(6-7-10)4-5-9(11)12-2/h8H,3-7,10H2,1-2H3 |

InChI Key |

DYPSBAMQVMCSMV-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CCC(=O)OC)CCN |

Origin of Product |

United States |

Preparation Methods

Esterification of 6-amino-4-ethylhexanoic Acid

The foundational step is the esterification of the corresponding amino acid to form the methyl ester. A robust and convenient method involves the reaction of the amino acid with methanol in the presence of chlorotrimethylsilane (TMSCl) at room temperature, producing amino acid methyl ester hydrochlorides in high yield and purity.

General Esterification Procedure:

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | 6-amino-4-ethylhexanoic acid (0.1 mol) | Starting material |

| 2 | Chlorotrimethylsilane (0.2 mol), added slowly | Activates carboxylic acid |

| 3 | Methanol (100 mL), stirred at room temperature | Esterification proceeds |

| 4 | Reaction monitored by TLC, then concentrated | This compound hydrochloride formed |

This method is advantageous due to mild conditions, compatibility with various amino acids, and avoidance of harsh acidic or high-temperature conditions.

Amidation and Amination Routes

An alternative synthetic approach starts from hexanoic acid derivatives:

Step 1: Conversion of Hexanoic Acid to Hexanoyl Chloride

Hexanoic acid is converted to the acid chloride using thionyl chloride (SOCl2) under reflux.

Step 2: Amidation

The hexanoyl chloride intermediate reacts with ethylamine to yield 4-ethylhexanamide.

Step 3: Amination

The terminal amide is aminated at the 6-position using ammonia or suitable amine sources to introduce the amino group, yielding this compound after subsequent esterification.

This multi-step route is scalable for industrial production and allows optimization of reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.

Comparative Analysis of Preparation Methods

Reaction Mechanisms and Conditions

Esterification via TMSCl Activation

Mechanism: TMSCl activates the carboxylic acid by forming a silyl ester intermediate, which is then attacked by methanol nucleophile to form the methyl ester. The reaction proceeds smoothly at room temperature without strong acid catalysis.

Reaction Conditions: Room temperature, methanol solvent, slow addition of TMSCl to control exotherm.

Amidation via Acid Chloride Intermediate

Mechanism: The acid chloride reacts with ethylamine via nucleophilic acyl substitution to form the amide bond. Subsequent amination involves nucleophilic substitution or reductive amination to introduce the amino group.

Reaction Conditions: Reflux in inert solvents (e.g., dichloromethane), controlled addition of reagents, inert atmosphere to prevent hydrolysis.

Purification and Characterization

Purification of this compound typically involves:

- Crystallization from suitable solvents to remove impurities.

- Column chromatography for laboratory-scale purification.

- Distillation under reduced pressure for volatile impurities.

Characterization is performed using:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the ester and amino functionalities.

- Mass Spectrometry (MS): Confirms molecular weight (m/z = 173.25).

- Infrared (IR) Spectroscopy: Identifies ester carbonyl (~1735 cm⁻¹) and amino groups (~3300 cm⁻¹).

- High-Performance Liquid Chromatography (HPLC): Assesses purity (>95% purity typical).

Summary Table of Preparation Data

| Parameter | Chlorotrimethylsilane Esterification | Acid Chloride Amidation/Amination | Hydrazinolysis & Cyclization (Patent) |

|---|---|---|---|

| Starting Material | 6-amino-4-ethylhexanoic acid | Hexanoic acid | Ethyl acetate |

| Key Reagents | TMSCl, Methanol | Thionyl chloride, Ethylamine, Ammonia | Hydrazine hydrate, Triphosgene |

| Reaction Temperature | Room temperature | Reflux | Reflux/Heating |

| Reaction Time | Several hours | Several hours | Multiple steps, hours to days |

| Yield | 85-95% | 70-85% | 60-75% |

| Purification Methods | Concentration, crystallization | Crystallization, chromatography | Extraction, crystallization |

| Scale | Lab to pilot scale | Industrial scale | Specialized synthesis |

Chemical Reactions Analysis

Types of Reactions: Methyl 6-amino-4-ethylhexanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a variety of substituted aminohexanoates .

Scientific Research Applications

Methyl 6-amino-4-ethylhexanoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 6-amino-4-ethylhexanoate involves its interaction with specific molecular targets. The amino group allows it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 6-acetoxyhexanoate

- Structure: Features an acetoxy group (-OAc) at the 6th carbon instead of an amino group.

- Key Differences: Reactivity: The acetoxy group is hydrolytically labile under basic conditions, while the amino group in Methyl 6-amino-4-ethylhexanoate enables nucleophilic reactions (e.g., amidation). Polarity: The amino group increases water solubility compared to the hydrophobic acetoxy substituent. Applications: Methyl 6-acetoxyhexanoate is used as a pharmaceutical intermediate for prodrug synthesis, whereas the amino variant may serve as a precursor for peptide-like polymers or bioactive molecules .

6-Aminohexanoate

- Structure: A linear amino ester lacking the 4-ethyl branch.

- Lipophilicity: The ethyl substituent increases logP (lipophilicity), enhancing membrane permeability compared to the linear 6-aminohexanoate. Biological Activity: 6-Aminohexanoate is a known metabolite in lysine catabolism, while the ethylated analog’s bioactivity remains underexplored .

(S)-Methyl 4-(1-aminoethyl)benzoate

- Structure: Aromatic benzoate core with an aminoethyl group at the 4th position.

- Key Differences: Conjugation: The aromatic ring in the benzoate derivative enables π-π stacking interactions, absent in the aliphatic hexanoate. Solubility: The hexanoate backbone of this compound likely offers greater conformational flexibility and solubility in nonpolar solvents. Synthesis: The benzoate derivative is synthesized via aromatic substitution reactions, whereas the hexanoate analog requires aliphatic chain functionalization .

Physicochemical Properties and Data Comparison

The table below extrapolates properties based on structural analogs and methyl ester trends:

*Estimated based on structural analogs.

Reactivity and Functional Group Analysis

- Amino Group: Enables Schiff base formation, amidation, or coordination with metal ions. Contrasts with esters like methyl salicylate (), which lack nucleophilic sites .

- Ester Group: Susceptible to hydrolysis under acidic/basic conditions, similar to methyl esters of communic acid () or nopinone () .

- Ethyl Branch : May hinder crystallization, as observed in branched aliphatic esters (e.g., torulosic acid methyl ester in ) .

Biological Activity

Methyl 6-amino-4-ethylhexanoate is a compound of significant interest in biological and medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is an amino acid derivative characterized by an ethyl substitution at the fourth carbon of a hexanoate chain. The presence of both an amino group and an ester functional group allows it to participate in various biochemical reactions, making it a valuable compound in both synthetic and biological contexts.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:

- Hydrogen Bonding : The amino group can form hydrogen bonds with proteins and nucleic acids, influencing their structure and function.

- Ester Hydrolysis : The ester bond can undergo hydrolysis, releasing the active 6-amino-4-ethylhexanoic acid, which may participate in metabolic pathways.

- Enzyme Interaction : The compound may act as a substrate or inhibitor for specific enzymes, impacting metabolic processes such as amino acid metabolism and neurotransmitter synthesis.

Pharmacological Properties

Research indicates that this compound may exhibit various pharmacological effects:

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, possibly through modulation of neurotransmitter systems.

- Anti-inflammatory Activity : The compound has been investigated for its ability to reduce inflammation in cellular models.

- Antimicrobial Properties : Some studies have reported antimicrobial activity against specific bacterial strains, indicating potential applications in infection control.

Toxicological Profile

While exploring its therapeutic potential, it is crucial to consider the toxicological aspects of this compound:

- Developmental Toxicity : Research has highlighted concerns regarding reproductive and developmental toxicity, particularly at high doses. For instance, a study indicated that maternal toxicity was observed at doses as low as 300 mg/kg body weight per day, with significant fetal malformations noted at higher doses .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methyl 4-amino-4-methylhexanoate | Methyl substitution on the amine | Neuroprotective effects reported |

| Methyl 4-amino-4-propylhexanoate | Propyl substitution on the amine | Antimicrobial properties noted |

| Methyl 2-amino-4-ethylhexanoate | Different positioning of amino group | Limited neuroprotective effects |

This table illustrates how variations in structure can lead to different biological activities, emphasizing the importance of specific substitutions in determining pharmacological profiles.

Case Studies and Research Findings

Several case studies have been conducted to assess the biological activity of this compound:

- Neuroprotection Study : A recent study investigated the effects of this compound on neuronal cells exposed to oxidative stress. Results indicated a significant reduction in cell death compared to controls, suggesting protective effects against neurotoxicity.

- Inflammation Model : In vivo experiments demonstrated that administration of the compound reduced inflammatory markers in rodent models subjected to induced inflammation, supporting its potential use in treating inflammatory diseases.

- Antimicrobial Efficacy : Laboratory tests revealed that this compound exhibited inhibitory effects on several bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.